tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with aminomethyl and tert-butoxycarbonyl groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group directly into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the aminomethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The aminomethyl group can participate in various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the pyrrolidine ring.
tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate: Similar but without the aminomethyl group.
Uniqueness
tert-Butyl (S)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, aminomethyl group, and tert-butoxycarbonyl protection. This combination provides distinct reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C15H29N3O4 |
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Molecular Weight |
315.41 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-10,16H2,1-6H3,(H,17,19)/t15-/m0/s1 |
InChI Key |
ZRHMJNUBQJZECJ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CCN(C1)C(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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